Methyl 3-(trifluoromethyl)quinoline-6-carboxylate is a compound that belongs to the quinoline family, characterized by a quinoline ring structure with a carboxylate group and a trifluoromethyl substituent. This compound has garnered attention in various scientific fields due to its unique properties and potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate or in the development of new therapeutic agents.
The compound can be classified under the broader category of quinoline derivatives, which are known for their diverse biological activities. Methyl 3-(trifluoromethyl)quinoline-6-carboxylate is specifically noted for its trifluoromethyl group, which enhances its chemical reactivity and biological properties. The molecular formula for this compound is , and it has a molecular weight of approximately 255.19 g/mol .
The synthesis of methyl 3-(trifluoromethyl)quinoline-6-carboxylate typically involves several key steps:
These methods can vary based on desired yields and purity levels, with some employing microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact.
The molecular structure of methyl 3-(trifluoromethyl)quinoline-6-carboxylate features:
The InChI Key for this compound is IQKJYNVCQVDCOU-UHFFFAOYSA-N, and its Canonical SMILES representation is COC(=O)C1=CC2=CC(=CN=C2C=C1)F(C)(C) .
Methyl 3-(trifluoromethyl)quinoline-6-carboxylate participates in various chemical reactions typical for quinoline derivatives:
The mechanism of action for methyl 3-(trifluoromethyl)quinoline-6-carboxylate primarily involves its interaction with biological targets, often through:
Data from studies indicate that compounds with similar structures exhibit significant activity against various targets, including cancer cells and microbial infections .
Methyl 3-(trifluoromethyl)quinoline-6-carboxylate exhibits several notable physical and chemical properties:
Chemical analyses reveal that compounds containing trifluoromethyl groups often exhibit enhanced stability due to strong carbon-fluorine bonds, contributing to their persistence in biological systems .
Methyl 3-(trifluoromethyl)quinoline-6-carboxylate has several potential applications in scientific research:
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5